(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide belongs to the chromenone-carboxamide family, characterized by a 7-hydroxy-2H-chromene core substituted with an imino group and a carboxamide moiety. Key structural features include:
- A 3-chloro-4-methylphenyl group attached via an imino linkage.
- N-(furan-2-ylmethyl) substitution on the carboxamide.
- A 7-hydroxy group on the chromene ring, enabling hydrogen bonding.
This compound’s unique substitution pattern influences its electronic properties, solubility, and biological interactions, distinguishing it from analogues .
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4/c1-13-4-6-15(10-19(13)23)25-22-18(21(27)24-12-17-3-2-8-28-17)9-14-5-7-16(26)11-20(14)29-22/h2-11,26H,12H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZLXSLNMUPNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential cytotoxic effects, anti-inflammatory properties, and underlying mechanisms of action based on recent research findings.
Molecular Structure
- Molecular Formula : C22H17ClN2O4
- Molecular Weight : 408.84 g/mol
- CAS Number : 1327184-87-1
| Property | Value |
|---|---|
| Density | Not Available |
| Melting Point | Not Available |
| Purity | Typically 95% |
Cytotoxicity
Recent studies have demonstrated that chromone derivatives exhibit significant cytotoxic activity against various cancer cell lines. In a study evaluating a series of chromone carboxamide derivatives, it was found that several compounds showed promising results against breast (MCF-7), ovarian (OVCAR and IGROV), and colon (HCT-116) cancer cell lines. The compound was highlighted for its potential as a cytotoxic agent with IC50 values ranging from 0.9 to 10 μM against these cell lines .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Chromone derivatives, including those similar to the target compound, have shown inhibitory effects on the enzyme 5-lipoxygenase , which is involved in the inflammatory response. The structure-activity relationship (SAR) studies indicated that hydrophilic variants of these compounds tend to exhibit enhanced inhibition of 5-lipoxygenase, suggesting a potential therapeutic application in inflammatory conditions .
The biological activity of the compound may be attributed to its ability to induce apoptosis in cancer cells and modulate inflammatory pathways. Studies have indicated that chromone derivatives can activate various signaling pathways leading to cell cycle arrest and apoptosis in cancer cells. For example, compounds similar to the one discussed have been shown to increase levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in treated cells .
Case Studies
-
Study on Cytotoxic Effects :
- A study synthesized several chromone derivatives and tested their cytotoxicity using the MTT assay. The results demonstrated that certain derivatives had significantly lower IC50 values against MCF-7 cells compared to standard chemotherapeutic agents, indicating their potential as alternative treatments .
- Anti-inflammatory Evaluation :
Scientific Research Applications
Recent studies have highlighted the compound's potential in various biological applications:
Cytotoxicity
Research indicates that derivatives of chromone, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast), OVCAR (ovarian), and HCT-116 (colon).
- IC50 Values : Reported to range from 0.9 to 10 μM, indicating promising potential as a cytotoxic agent against these cancer types.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism : It inhibits the enzyme 5-lipoxygenase, which plays a critical role in the inflammatory response.
- Structure-Activity Relationship (SAR) studies suggest that hydrophilic variants enhance inhibition, indicating potential therapeutic applications in treating inflammatory conditions.
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Cancer Treatment : Due to its cytotoxic effects against multiple cancer cell lines.
- Anti-inflammatory Therapy : Potential use in conditions characterized by inflammation due to its inhibitory effects on key inflammatory enzymes.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties. Key comparisons include:
Key Insights :
- Chloro vs. Methoxy : Chloro groups increase lipophilicity and electronic withdrawal, enhancing membrane permeability, while methoxy groups improve solubility but reduce potency .
- Positional Isomerism : The 3-chloro-4-methyl substitution in the target compound (meta/para) optimizes steric and electronic effects compared to 2-chloro-4-methyl (ortho/para) in Compound 48 .
Substitutions on the Carboxamide Side Chain
The N-(furan-2-ylmethyl) group in the target compound contrasts with other side chains:
Hydrogen Bonding and Crystallography
- The 7-hydroxy group and carboxamide carbonyl form hydrogen bonds, critical for crystal packing and target interactions .
- In analogues like Compound 35 (dichloro substitution), additional halogen bonds may stabilize crystal lattices but reduce conformational flexibility .
- Ring puckering () in the chromene core is influenced by substituent bulk, affecting solubility and bioavailability .
Preparation Methods
Chromene Core Formation
The 7-hydroxy-2H-chromene-3-carboxylic acid scaffold is synthesized via Knoevenagel condensation , a widely employed method for coumarin derivatives. Using 2,4-dihydroxybenzaldehyde as the starting material, cyclization with malonic acid in pyridine yields the chromene core. Alternative approaches utilize Baylis-Hillman adducts derived from tert-butyl-3-hydroxy-3-(2-hydroxyphenyl)-2-methylenepropanoate, which undergo base-mediated cyclization (e.g., KOH in aqueous reflux for 46 hours) to form the chromene carboxylic acid.
Key Reaction Conditions :
Imine Formation
The (2Z)-imino group is introduced via condensation of the chromene-3-carboxylic acid with 3-chloro-4-methylaniline. To prevent isomerization of the Z-configuration, the reaction is conducted under inert atmosphere (N₂/Ar) at controlled temperatures (40–50°C). Dehydrating agents like molecular sieves or dicyclohexylcarbodiimide (DCC) stabilize the imine bond.
Optimization Insight :
Carboxamide Coupling
The furan-2-ylmethylamine is coupled to the chromene-3-carboxylic acid intermediate using DCC-mediated amidation . This step is performed in dichloromethane (CH₂Cl₂) at room temperature over 4–21 days, depending on substituent reactivity.
Critical Parameters :
- Molar Ratio : 1:1.2 (acid:amine) for minimal residual starting material.
- Workup : Acidification with 2M HCl precipitates the product, which is filtered and washed.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic and Stoichiometric Considerations
- DCC Utilization : 1.5 equivalents ensures complete activation of the carboxylic acid.
- Base Selection : Triethylamine (TEA) neutralizes HCl byproducts during amidation.
Purification and Characterization
Chromatographic Techniques
Analytical Data
| Property | Value/Description | Method |
|---|---|---|
| Melting Point | 238–240°C (chromene carboxamide) | DSC |
| 1H NMR (δ, ppm) | 6.8–7.4 (aromatic protons) | 400 MHz, DMSO-d6 |
| IR (cm⁻¹) | 1680 (C=O stretch) | KBr pellet |
Challenges and Mitigation Strategies
Z-Configuration Stability
Q & A
Q. Q1. What are the key challenges in synthesizing (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
Chromene Core Formation : Cyclization of 7-hydroxycoumarin derivatives with substituted anilines (e.g., 3-chloro-4-methylaniline) under acidic conditions (e.g., acetic acid, 80°C) .
Imine Formation : Condensation with furan-2-ylmethylamine using dehydrating agents like molecular sieves or DCC (dicyclohexylcarbodiimide) to stabilize the imine bond .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve >95% purity.
Key Challenges :
- Z-Configuration Stability : The (2Z) isomer may isomerize under prolonged heating; use low-temperature reflux (40–50°C) and inert atmospheres (N₂/Ar) .
- Hydroxy Group Reactivity : Protect the 7-hydroxy group with acetyl or TBS (tert-butyldimethylsilyl) groups during synthesis to prevent side reactions .
Q. Q2. How do substituents (e.g., 3-chloro-4-methylphenyl, furan-2-ylmethyl) influence the compound’s physicochemical properties?
Methodological Answer: Substituent effects can be systematically analyzed via:
Computational Modeling : DFT (Density Functional Theory) calculations to assess electronic effects (e.g., chloro groups increase electrophilicity) .
Solubility Studies : LogP measurements (shake-flask method) reveal that the hydrophobic 3-chloro-4-methylphenyl group reduces aqueous solubility, while the furan ring enhances polarity .
Thermal Stability : DSC (Differential Scanning Calorimetry) shows decomposition temperatures >200°C due to strong intramolecular hydrogen bonding between the hydroxy and imine groups .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
Methodological Answer: Contradictions often arise from assay-specific variables:
Target Selectivity Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may skew results in cell-based vs. enzymatic assays .
Metabolic Stability Assessment : Incubate the compound with liver microsomes (human/rodent) to quantify CYP450-mediated degradation, which varies between in vitro and in vivo systems .
Structural Analog Comparison : Test derivatives (e.g., replacing furan-2-ylmethyl with pyridylmethyl) to isolate the contribution of specific substituents to activity discrepancies (Table 1) .
Table 1 : Bioactivity of Structural Analogs
| Substituent Modification | IC₅₀ (Enzyme Assay) | IC₅₀ (Cell Assay) |
|---|---|---|
| Furan-2-ylmethyl (Original) | 0.45 µM | 2.3 µM |
| Pyridin-2-ylmethyl | 0.62 µM | 1.8 µM |
| 4-Chlorobenzyl | 1.10 µM | 5.6 µM |
Q. Q4. What advanced techniques validate the compound’s mechanism of action in modulating kinase pathways?
Methodological Answer:
X-ray Crystallography : Co-crystallize the compound with target kinases (e.g., EGFR or VEGFR2) to map binding interactions; the imine group often forms hydrogen bonds with catalytic lysine residues .
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes to distinguish competitive vs. allosteric inhibition .
Phosphoproteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies downstream signaling nodes affected by treatment, such as reduced ERK1/2 phosphorylation .
Q. Q5. How can researchers address poor bioavailability in preclinical studies?
Methodological Answer:
Prodrug Design : Synthesize phosphate or acetate esters of the 7-hydroxy group to enhance intestinal absorption; hydrolyze in vivo by esterases .
Nanoparticle Formulation : Encapsulate the compound in PLGA (poly lactic-co-glycolic acid) nanoparticles (size: 150–200 nm) to improve plasma half-life .
PK/PD Modeling : Use compartmental models to correlate dose-adjusted plasma concentrations (Cmax, AUC) with target engagement (e.g., kinase inhibition ≥80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
